pKa Shift vs. 1-Methyl Analog
The basicity of 1-alkylimidazol-4-amines is influenced by the N1-alkyl substituent. The predicted pKa of 1-Propyl-1H-imidazol-4-amine is higher than that of its 1-Methyl analog, indicating increased basicity. This difference can impact protonation state at physiological pH and, consequently, interactions with biological targets .
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 7.68 ± 0.61 (Predicted) |
| Comparator Or Baseline | 1-Methyl-1H-imidazol-4-amine: 7.63 ± 0.61 (Predicted) |
| Quantified Difference | ΔpKa ≈ +0.05 (Target more basic) |
| Conditions | Predicted values using ACD/Labs Percepta Platform (ChemicalBook) |
Why This Matters
A higher pKa can lead to a greater proportion of the protonated (charged) species at a given pH, which is a critical parameter for optimizing electrostatic interactions in enzyme inhibition or receptor binding.
